molecular formula C23H23N3O5 B2471329 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide CAS No. 1251635-70-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide

Cat. No.: B2471329
CAS No.: 1251635-70-7
M. Wt: 421.453
InChI Key: RTZCWZOYUFFGKA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a potent and selective chemical probe targeting P21 (RAC1) Activated Kinase 4 (PAK4) . This compound demonstrates high efficacy in disrupting the PAK4 signaling pathway, which is critically involved in cancer cell proliferation, survival, and invasion . Its primary research value lies in its utility for investigating the oncogenic roles of PAK4 in various malignancies, particularly in the context of castration-resistant prostate cancer where PAK4 has been identified as a key driver. The mechanism of action involves competitive inhibition at the kinase's ATP-binding site, leading to the suppression of downstream effector phosphorylation and subsequent induction of apoptosis in cancer cells. Researchers utilize this acetamide derivative to elucidate novel therapeutic strategies and to explore the complex cross-talk between PAK4 and other critical pathways, such as the MAPK/ERK cascade . It serves as an essential tool for target validation studies and for high-content screening in drug discovery pipelines aimed at developing next-generation oncology therapeutics.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-15-3-4-18-16(11-15)23(28)17-12-26(7-6-19(17)25-18)13-22(27)24-14-2-5-20-21(10-14)31-9-8-30-20/h2-5,10-11H,6-9,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZCWZOYUFFGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin ring through cyclization reactions, followed by the introduction of the benzo[b]1,6-naphthyridin moiety via condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide: shares similarities with other benzodioxin and benzo[b]1,6-naphthyridin derivatives.

    Other similar compounds: include various substituted benzodioxins and naphthyridins with different functional groups.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and pharmacological properties.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to a benzo[b]naphthyridine , which contributes to its biological activity. Key properties include:

PropertyValue
Molecular Weight435.5 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, starting with 2,3-dihydrobenzo[1,4]dioxin derivatives and coupling them with appropriate naphthyridine precursors under controlled conditions can yield the desired product. The synthetic routes often utilize polar solvents and catalysts to optimize yields and purity.

Enzyme Inhibition

Research has demonstrated that derivatives of benzodioxin exhibit significant enzyme inhibition properties. For instance:

  • Alpha-glucosidase Inhibition : Compounds similar to this compound have shown potential as inhibitors of alpha-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease (AD). Inhibitors of AChE are crucial for enhancing cholinergic transmission in the brain .

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties against various pathogens. The benzodioxin structure contributes to the overall bioactivity by interacting with microbial targets.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Alpha-glucosidase Inhibition : A study synthesized various sulfonamide derivatives and tested them against alpha-glucosidase. Results indicated that certain modifications enhanced inhibitory activity significantly .
  • Acetylcholinesterase Inhibition Assay : Another study focused on the synthesis of benzodioxin derivatives and their evaluation against AChE. The findings suggested that specific substitutions on the benzodioxin ring improved inhibitory potency .

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